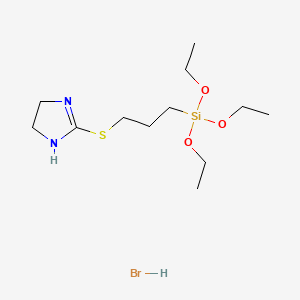![molecular formula C11H26NO5PS B14357179 S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate CAS No. 90392-48-6](/img/structure/B14357179.png)
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aminoethyl group linked to a dihydroxynonyl chain. The presence of these functional groups makes it a versatile compound with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate typically involves the reaction of 2,4-dihydroxynonylamine with ethylene phosphorothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The compound can be reduced to form phosphorothioate hydrides.
Substitution: The aminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate hydrides.
Substitution: Various substituted aminoethyl derivatives.
Aplicaciones Científicas De Investigación
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function. The pathways involved include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- S-{2-[(Diaminomethylene)amino]ethyl} dihydrogen phosphorothioate
- S-{2-[(2,4-Dihydroxyheptyl)amino]ethyl} dihydrogen phosphorothioate
Uniqueness
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is unique due to its specific dihydroxynonyl chain, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90392-48-6 |
|---|---|
Fórmula molecular |
C11H26NO5PS |
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
2-(2,4-dihydroxynonylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C11H26NO5PS/c1-2-3-4-5-10(13)8-11(14)9-12-6-7-19-18(15,16)17/h10-14H,2-9H2,1H3,(H2,15,16,17) |
Clave InChI |
GFJVBIZJXVNECC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(CNCCSP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


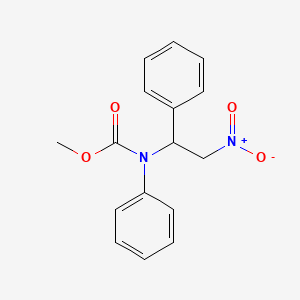

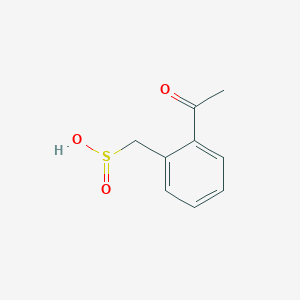
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)

phenylsilane](/img/structure/B14357148.png)
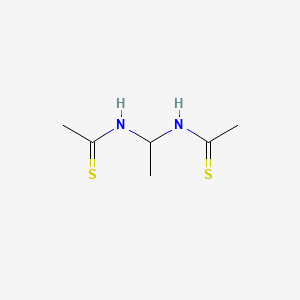
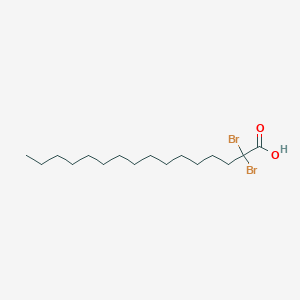
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
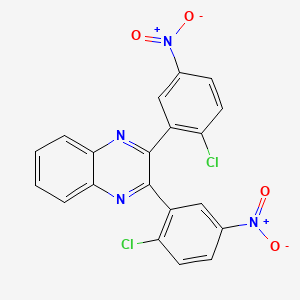
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
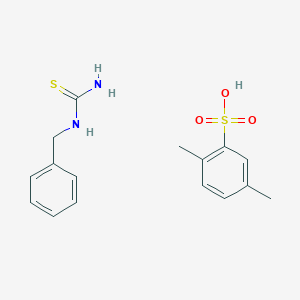
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
